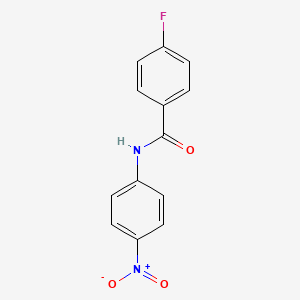

4-fluoro-N-(4-nitrophenyl)benzamide

説明

4-Fluoro-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the para position of the benzoyl ring and a 4-nitrophenyl group attached to the amide nitrogen. The electron-withdrawing nitro and fluorine groups modulate the molecule’s reactivity, solubility, and intermolecular interactions, making it a candidate for applications in medicinal chemistry and materials science .

特性

分子式 |

C13H9FN2O3 |

|---|---|

分子量 |

260.22 g/mol |

IUPAC名 |

4-fluoro-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9FN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17) |

InChIキー |

GSRATABOOOOTDV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Molecular Geometry and Crystallography

- 2-Nitro-N-(4-nitrophenyl)benzamide: This analog replaces fluorine with a nitro group at the benzamide’s 2-position. X-ray crystallography reveals an orthorhombic crystal system (space group P 2₁2₁2₁) with unit cell dimensions $a = 8.9443(10)$ Å, $b = 9.7147(11)$ Å, and $c = 13.8016(16)$ Å. The dihedral angle between the aromatic rings is $82.32(4)^\circ$, and intramolecular C–H···O hydrogen bonding stabilizes the structure .

4-Bromo-N-(2-nitrophenyl)benzamide : Substituting fluorine with bromine introduces greater steric bulk and polarizability. Crystallographic studies show two molecules (A and B) per asymmetric unit, with structural parameters differing from the 4-fluoro analog due to bromine’s larger atomic radius and weaker electronegativity .

Spectroscopic and Physicochemical Properties

- 4-Fluoro-N-(4-fluorophenyl)benzamide : $^{19}\text{F}$ NMR studies reveal distinct chemical shifts for trans and cis O-silyl imidate isomers during silylation with BSA, demonstrating fluorine’s sensitivity to electronic environments .

- 4-Ethoxy-N-(4-fluorophenyl)benzamide: Exhibits a molar mass of 259.28 g·mol⁻¹ and a structural formula (C₁₅H₁₄FNO₂) differing by an ethoxy group. The ethoxy substituent increases hydrophobicity compared to the nitro group, impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。